Aminopyridine 2
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Overview
Description
2-Aminopyridine is an organic compound with the formula H₂NC₅H₄N. It is one of three isomeric aminopyridines and appears as a colorless solid . This compound is widely used in the production of various drugs, including piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
Preparation Methods
2-Aminopyridine can be synthesized through several methods. . Industrial production often employs similar synthetic routes, ensuring high yield and purity.
Chemical Reactions Analysis
2-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different aminopyridine derivatives.
Substitution: It can participate in substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. Common reagents include sodium amide, halogenated organics, and reducing agents like hydrides. Major products formed from these reactions include various substituted pyridines and aminopyridine derivatives.
Scientific Research Applications
2-Aminopyridine is a significant compound in scientific research due to its versatile applications:
Mechanism of Action
2-Aminopyridine exerts its effects by blocking potassium channel efflux in nerve terminals, increasing the duration of action potentials. This allows calcium channels to remain open longer, enhancing acetylcholine release and stimulating muscle activity . This mechanism is particularly beneficial in treating conditions like multiple sclerosis .
Comparison with Similar Compounds
2-Aminopyridine is unique among its isomers due to its specific structure and reactivity. Similar compounds include:
- 3-Aminopyridine
- 4-Aminopyridine These compounds share similar chemical properties but differ in their specific applications and reactivity. For instance, 4-Aminopyridine is used as a potassium channel blocker in the treatment of multiple sclerosis .
Properties
Molecular Formula |
C13H13BrN4O |
---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
1-[(6-aminopyridin-3-yl)methyl]-3-(4-bromophenyl)urea |
InChI |
InChI=1S/C13H13BrN4O/c14-10-2-4-11(5-3-10)18-13(19)17-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H2,15,16)(H2,17,18,19) |
InChI Key |
NNDXEGUWCFIHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CN=C(C=C2)N)Br |
Origin of Product |
United States |
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